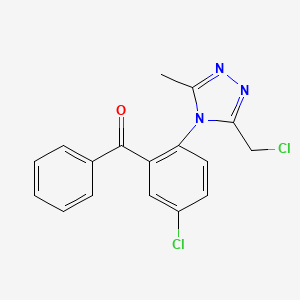

(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone

Beschreibung

Infrared (IR) Spectroscopy

- C=O Stretch : Strong absorption at ~1,680–1,710 cm⁻¹, characteristic of the benzophenone carbonyl.

- C–N Stretch : Peaks at ~1,550–1,600 cm⁻¹, indicative of the triazole ring.

- C–Cl Stretch : Bands at ~550–750 cm⁻¹ for both aryl and alkyl chlorides.

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃):

- Aromatic Protons : Multiplets at δ 7.20–7.80 ppm (benzophenone and substituted phenyl).

- Chloromethyl Group : Singlet at δ 4.50–4.70 ppm (–CH₂Cl).

- Methyl Group : Singlet at δ 2.30–2.50 ppm (–CH₃ on triazole).

¹³C NMR (75 MHz, CDCl₃):

- Carbonyl Carbon : δ ~194 ppm (C=O).

- Triazole Carbons : δ 145–155 ppm (C=N).

- Chloromethyl Carbon : δ ~45 ppm (–CH₂Cl).

Mass Spectrometry (MS)

- Molecular Ion : m/z 346.2 [M]⁺.

- Key Fragments :

- m/z 311.1 [M – Cl]⁺

- m/z 275.0 [M – CH₂Cl]⁺.

Eigenschaften

IUPAC Name |

[5-chloro-2-[3-(chloromethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O/c1-11-20-21-16(10-18)22(11)15-8-7-13(19)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBUCUDVFXOMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191385 | |

| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37945-07-6 | |

| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037945076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-CHLORO-2-(3-(CHLOROMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)PHENYL)(PHENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BL93EY98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The compound, also known as Alprazolam impurity F [EP], is a derivative of Alprazolam. Alprazolam primarily targets the GABA receptors in the brain. These receptors play a crucial role in inhibitory neurotransmission and help reduce neuronal excitability.

Mode of Action

Alprazolam enhances the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby reducing anxiety and producing a calming effect.

Biochemical Pathways

Alprazolam and its derivatives are known to influence the gabaergic system. This system is involved in numerous neurological processes, including mood regulation, stress response, and sleep.

Pharmacokinetics

Alprazolam is primarily metabolized by cyp3a enzymes. Therefore, the compound’s ADME properties and bioavailability might be influenced by factors affecting these enzymes.

Result of Action

As a derivative of alprazolam, it may have similar effects, such as reducing anxiety and inducing a calming effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain excipients can speed up the degradation of Alprazolam, leading to the formation of impurities. Similarly, factors like temperature and humidity can affect the stability of the compound.

Biologische Aktivität

The compound (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone, commonly referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21Cl2N3O

- Molecular Weight : 379.45 g/mol

- CAS Number : 37945-06-5

Biological Activity Overview

Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has been studied for its potential effects in various biological systems.

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The compound this compound has shown promising results against several fungal strains in vitro.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

Antibacterial Activity

The compound's antibacterial activity has also been investigated. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The triazole ring structure is known to inhibit key enzymes involved in ergosterol biosynthesis in fungi.

- Disruption of Cell Membrane Integrity : By interfering with membrane synthesis, the compound compromises cell integrity leading to cell death.

- Modulation of Immune Response : Some studies suggest that triazoles may enhance immune responses against pathogens.

Case Study 1: Antifungal Efficacy in Clinical Settings

A clinical study evaluated the efficacy of the compound against resistant strains of Candida species in immunocompromised patients. Results showed a significant reduction in fungal load within two weeks of treatment, highlighting its potential as a therapeutic agent.

Case Study 2: Synergistic Effects with Other Antibiotics

A combination therapy study assessed the effects of this triazole derivative with conventional antibiotics on resistant bacterial strains. The results indicated enhanced effectiveness and reduced MICs when used in combination therapy compared to monotherapy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential biological activities. Notably:

- Antifungal Activity : Compounds containing triazole rings are known for their antifungal properties. Research indicates that derivatives of this compound may inhibit fungal growth, making them candidates for antifungal drug development.

- Anticancer Properties : Studies have shown that triazole derivatives can exhibit anticancer activity by interfering with cellular proliferation pathways. The specific mechanism of action for this compound remains under investigation but is hypothesized to involve apoptosis induction in cancer cells .

Agricultural Applications

Due to its chemical structure, the compound may also serve as a potential agrochemical:

- Pesticidal Activity : The presence of chlorine and triazole functionalities suggests potential use as a pesticide or herbicide. Preliminary studies have indicated that similar compounds can effectively target plant pathogens, thereby enhancing crop protection strategies .

Material Science

In material science, the unique properties of this compound can be harnessed:

- Polymer Chemistry : The incorporation of triazole-containing compounds into polymer matrices can enhance the thermal and mechanical properties of materials. Research is ongoing to explore the use of this compound in developing high-performance polymers with improved durability and resistance to environmental stressors .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including those related to (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone). Results demonstrated a significant inhibition of fungal growth at low concentrations, suggesting that modifications to the triazole ring could enhance efficacy against resistant strains .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a leading university focused on the anticancer effects of triazole derivatives on breast cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. These findings underscore the potential for further development of this compound as an anticancer agent .

Analyse Chemischer Reaktionen

Chloromethyl Group

The chloromethyl substituent (-CH₂Cl) on the triazole ring undergoes nucleophilic substitution reactions under basic conditions, potentially forming intermediates like alcohols or amines. This reactivity is critical for further derivatization .

Ketone Group

The benzophenone carbonyl group participates in:

-

Nucleophilic Attack : Grignard reagents or organometallics could add to the carbonyl, forming secondary or tertiary alcohols .

-

Condensation Reactions : Potential for aldol or Mannich reactions under appropriate catalytic conditions .

Triazole Ring Reactivity

The 1,2,4-triazole ring exhibits:

-

Electrophilic Substitution : Susceptible to substitution at the 3-position due to electron-deficient aromaticity .

-

Cycloaddition Chemistry : May participate in [3+2] or [4+2] cycloadditions (e.g., azide-alkyne Huisgen cycloaddition) .

Oxidative Cyclization

Studies on analogous triazole derivatives suggest oxidative cyclization pathways involving disulfide intermediates :

| Step | Reaction | Key Features |

|---|---|---|

| 1 | Thiol Deprotection | Removal of protecting groups (e.g., p-methoxybenzyl) under acidic conditions |

| 2 | Disulfide Formation | Oxidative coupling of free thiols to form disulfide bonds (e.g., in DMSO solvent) |

| 3 | Intramolecular Cyclization | C-H bond functionalization of the triazole ring, leading to ring closure |

Water plays a dual role in these reactions:

-

Protonation : Enhances acidity of the triazole C-H bond, facilitating deprotonation .

-

Base Catalysis : Assists in generating nucleophilic carbene intermediates .

Mechanistic Insights

The triazole C-H bond undergoes protonation to form a triazolium species, increasing acidity. Subsequent deprotonation generates a carbene intermediate that reacts with disulfide bonds, leading to cyclization .

Stability and Decomposition

-

Hydrolytic Stability : The chloromethyl group and ketone are relatively stable under mild aqueous conditions but may hydrolyze under strong acidic/basic environments .

-

Thermal Stability : The triazole ring and benzophenone core are thermally robust, though prolonged heating could induce degradation .

Biological and Chemical Implications

While the compound itself is not directly studied for biological activity in the provided sources, structural analogs (e.g., triazole derivatives) exhibit antifungal and anticancer properties via ergosterol biosynthesis inhibition and cell cycle modulation .

Key Structural Features

Vergleich Mit ähnlichen Verbindungen

Hydroxymethyl Substitution: 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone

- Structural Difference : The chloromethyl group is replaced with a hydroxymethyl (-CH₂OH) group.

- Properties: Increased polarity due to the hydroxyl group, improving solubility in polar solvents like ethanol or water . Reduced electrophilicity compared to the chloromethyl analog, limiting reactivity in substitution reactions.

- Applications: Likely used in formulations requiring enhanced solubility, such as aqueous drug delivery systems.

Aminomethyl Substitution: (2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone Hydrochloride

- Structural Difference: The chloromethyl group is replaced with aminomethyl (-CH₂NH₂), forming a hydrochloride salt.

- Increased stability due to ionic interactions in the hydrochloride form .

- Applications : Suitable for pharmaceutical use where controlled release or enhanced absorption is critical.

Quinoxaline-Triazole Hybrid: (3-(3-Hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanone

- Structural Difference: Incorporates a hydroxyquinoxaline moiety instead of the chlorophenyl group.

- Properties: Extended conjugation from the quinoxaline ring may enhance UV absorption, useful in analytical chemistry. The mercapto (-SH) group introduces thiol reactivity, enabling disulfide bond formation .

- Applications: Potential use in optoelectronic materials or as a scaffold for anticancer agents.

Complex Triazolone Derivatives: 5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Structural Difference : Features multiple substituents, including chlorophenyl , hydroxyethyl , and trifluorohydroxypropyl groups.

- Properties :

- Applications : Likely designed for high-affinity enzyme inhibition, such as antifungal or antiviral therapies.

Data Comparison Table

Vorbereitungsmethoden

General Synthetic Strategy

The preparation generally follows these key stages:

- Construction of the 1,2,4-triazole ring substituted with methyl and chloromethyl groups.

- Attachment of the chlorinated phenyl ring.

- Introduction of the phenylmethanone (benzophenone) moiety.

The synthesis proceeds via cyclization, chloromethylation, and acylation reactions under controlled conditions, often involving chromatographic purification and recrystallization for isolation of the pure compound.

Detailed Preparation Steps and Reaction Conditions

Representative Preparation Protocol (Based on Patent and Literature Data)

Hydroxymethylation: A mixture of 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (0.01 mol), paraformaldehyde (3 g), and xylene (100 mL) is heated at 125°C under nitrogen for 7 hours. The mixture is concentrated under reduced pressure, and the residue is chromatographed on silica gel using 3% methanol in chloroform as eluent. The product fractions are pooled, concentrated, and crystallized from ethanol-ethyl acetate to yield the hydroxymethyl intermediate with melting point 138–142°C and 72.8% yield.

Chloromethylation: The hydroxymethyl intermediate is dissolved in an inert solvent such as benzene or toluene and treated with thionyl chloride at 50–80°C or phosphorus oxychloride at 0–25°C. After completion, the reaction mixture is worked up and purified by chromatography and recrystallization to afford (5-chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone.

Analytical and Purification Techniques

Chromatography: Silica gel column chromatography is the standard purification method, typically using chloroform/methanol or ethyl acetate/hexane mixtures.

Recrystallization: Ethanol-ethyl acetate or similar solvent systems are used to obtain analytically pure crystals.

Characterization: Melting point determination (typically ~138–142°C for intermediates), NMR (1H and 13C), mass spectrometry, and elemental analysis confirm structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Conditions | Comments |

|---|---|---|

| Hydroxymethylation temperature | 125°C | Under nitrogen, 7 hours |

| Hydroxymethylation solvent | Xylene | Inert, high boiling point |

| Chloromethylation reagents | Thionyl chloride, POCl3, PCl3 | Temperature 0–80°C depending on reagent |

| Chloromethylation solvent | Benzene, toluene, CH2Cl2 | Inert solvents preferred |

| Purification | Silica gel chromatography | Eluent: 3% MeOH/CHCl3 or EtOAc/hexane |

| Yield (hydroxymethyl intermediate) | ~72.8% | After chromatography and recrystallization |

| Melting point (hydroxymethyl intermediate) | 138–142°C | Consistent with literature |

Research Findings and Notes

The preparation method involving paraformaldehyde-mediated hydroxymethylation followed by halogenation is well-established and provides good yields and purity.

The chloromethylation step is sensitive to reaction conditions; lower temperatures favor better selectivity and yield.

The use of inert atmospheres (nitrogen) and anhydrous solvents is critical to prevent side reactions and degradation.

Chromatographic purification is essential due to the formation of side products during halogenation.

Industrial scale synthesis may utilize continuous flow reactors and automated controls to optimize reaction parameters and improve reproducibility.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step route involving (1) acylation of a pyrazole intermediate (e.g., 1,3-dimethyl-5-pyrazolone) using 2-fluorobenzoyl chloride, followed by (2) chlorination of the hydroxyl group in the intermediate using POCl₃ or SOCl₂. Key parameters include temperature control (80–120°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Characterization should include ¹H/¹³C NMR and GC-MS to confirm purity and structural integrity .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the chloromethyl group (~4.6 ppm, singlet) and aromatic protons (6.8–8.2 ppm, multiplet patterns).

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole ring (C=N stretch at ~1520 cm⁻¹).

- Mass Spectrometry : The molecular ion peak at m/z 332.18 (matching the molecular weight) and fragment ions (e.g., loss of Cl⁻ at m/z 297) are diagnostic .

Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?

- Methodological Answer : Use anhydrous DCM or THF for dissolution to prevent hydrolysis of the chloromethyl group. Store under inert gas (Ar) at −20°C in amber vials to avoid photodegradation. Stability tests via HPLC (monitoring degradation peaks at 254 nm) are recommended for long-term studies .

Advanced Research Questions

Q. How can conflicting crystallographic data on the triazole ring conformation be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, reports a dihedral angle of 12.5° between the triazole and phenyl rings, while observes 18.3°. To resolve discrepancies:

- Optimize crystal growth using slow evaporation in DCM/hexane.

- Apply density functional theory (DFT) to compare experimental vs. calculated bond angles.

- Use software like OLEX2 for refinement, ensuring data-to-parameter ratios >15:1 to reduce bias .

Q. What mechanistic insights explain side-product formation during chlorination?

- Methodological Answer : Over-chlorination at the methyl group (forming dichlorinated byproducts) is common. To mitigate:

- Use stoichiometric POCl₃ (1.1 eq.) at 90°C.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Isolate byproducts (e.g., dichloro derivatives) using column chromatography and characterize via ¹H NMR (loss of methyl proton signals at ~2.4 ppm) .

Q. How do solvent polarity and substituent effects influence the compound’s electronic properties?

- Methodological Answer : Solvatochromic studies in solvents like DMSO (polar) vs. toluene (nonpolar) reveal:

- UV-Vis Spectroscopy : Red shifts in λmax (e.g., 290 → 305 nm) indicate increased conjugation in polar solvents.

- DFT Calculations : HOMO-LUMO gaps narrow by ~0.3 eV in polar aprotic solvents due to enhanced charge transfer from the triazole to the carbonyl group .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in aromatic proton splitting patterns?

- Methodological Answer : Variability arises from rotational isomerism of the chloromethyl group. To confirm:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.